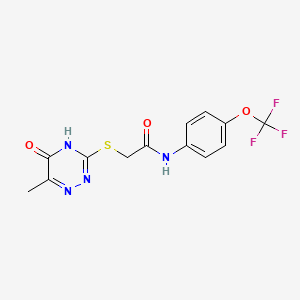
2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C13H11F3N4O3S and its molecular weight is 360.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques
This compound is synthesized through various chemical reactions involving triazine derivatives. For example, 4-amino-6-methyl-3-(2H)-thioxo-5-(4H)-oxo-1,2,4-triazine is used as a starting material in several synthesis processes to produce various derivatives with potential biological activities (El‐Barbary et al., 2005).
Characterization Methods
The synthesized compounds are characterized using techniques like elemental analysis, IR spectroscopy, NMR, and mass spectrometry. These methods help in confirming the structure and purity of the synthesized compounds (Chau, Malanda, & Milcent, 1997).
Biological Activity
Antibacterial Properties
Some derivatives of 1,2,4-triazine, similar in structure to the compound , have shown antibacterial properties. For instance, certain compounds exhibited significant activity against bacteria like Bacillus subtilis and Staphylococcus aureus (Alharbi & Alshammari, 2019).
Anticancer Potential
Naphthalene derivatives synthesized from triazine compounds have been evaluated for their anti-HIV activity. Some of these compounds show promising results in inhibiting HIV-1 and HIV-2 in cells, suggesting potential in antiviral research (Hamad et al., 2010).
Analgesic and Anti-Inflammatory Activities
The derivatives of 1,2,4-triazine are also researched for their potential analgesic and anti-inflammatory properties. Some synthesized compounds have shown effectiveness in these areas, indicating their potential in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Environmental Applications
Green Chemistry and Drug Design
The compound and its derivatives are also explored in the context of green chemistry for designing eco-friendly drugs. Syntheses that minimize environmental impact while producing potent medicinal compounds are a key focus (Reddy, Reddy, & Dubey, 2014).
Herbicide and Safener Synthesis
Research includes the development of herbicides and safeners (chemicals that protect crops from herbicides) using related compounds. Such applications demonstrate the versatility of triazine derivatives in agriculture (Latli & Casida, 1995).
Properties
IUPAC Name |
2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O3S/c1-7-11(22)18-12(20-19-7)24-6-10(21)17-8-2-4-9(5-3-8)23-13(14,15)16/h2-5H,6H2,1H3,(H,17,21)(H,18,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGJEYHJVPFNAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{(E)-[(2-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B2373587.png)
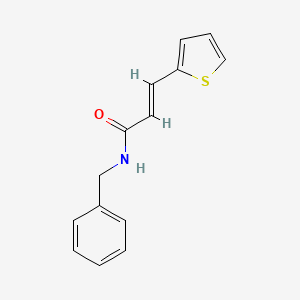
![2-Phenoxy-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2373589.png)
![4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2373590.png)
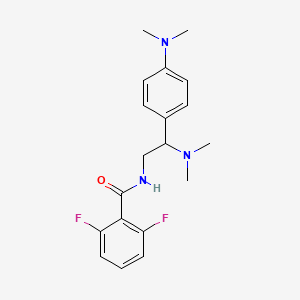
![N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2373592.png)
![N-(3,5-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2373593.png)
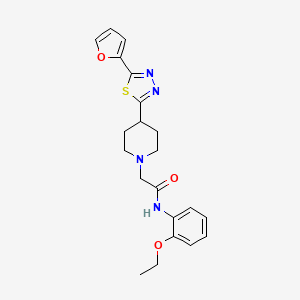

![4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2373597.png)
![Ethyl 2-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2373601.png)
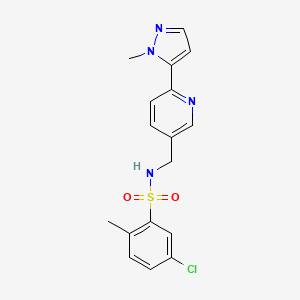
![Copper;6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane](/img/no-structure.png)

